N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-14-10-11-15(2)20(12-14)27(24,25)23-17-7-5-6-16(13-17)21-22-18-8-3-4-9-19(18)26-21/h3-13,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIQSBFEJSQAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms an intermediate, which is then further processed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide primarily targets cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators such as prostaglandins. The compound inhibits these enzymes, leading to a reduction in inflammation by decreasing the production of thromboxane and prostacyclin.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.
Biology
The compound is being investigated for its potential as an enzyme inhibitor and receptor modulator. Studies have shown that it can influence biological pathways related to inflammation and pain management .
Medicine
Anti-inflammatory Properties : Due to its ability to inhibit COX enzymes, this compound is explored for treating conditions characterized by inflammation such as arthritis.
Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens .
Anticancer Potential : Research indicates that compounds with similar structures may possess anticancer activities, warranting further investigation into this compound for oncological applications .
Industrial Applications
In the industrial sector, this compound is utilized in the formulation of advanced materials including polymers and dyes. Its unique chemical properties contribute to enhancing the performance characteristics of these materials.
Case Studies
- Anti-inflammatory Research : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX activity. This finding supports its potential use in developing new anti-inflammatory drugs.
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that derivatives of this compound exhibited significant antimicrobial activity. This positions it as a candidate for further development in antibiotic therapies .
- Polymer Development : Research on incorporating this compound into polymer matrices revealed enhanced thermal stability and mechanical properties compared to conventional materials. This suggests its utility in creating high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Structural and Functional Analogues from Patent Literature
Compound from (Patent EP3853225A1):
- Structure: N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives.
- Key Features:
- Thiazol-2-yl (instead of benzothiazole) linked to a pyridin-2-yl group.
- Acrylamide linker (vs. sulfonamide in the target compound).
- Biological Activity: Designed as CDK7 inhibitors for cancer therapy, demonstrating high inhibitory potency in preclinical models .
- Acrylamide may confer covalent binding properties (unlike the non-covalent sulfonamide), enhancing target residence time.
Sulfonamide Derivatives from
4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide:
- Structure: Features a 1,3,4-thiadiazole ring with a butyl substituent.
- Key Features: Amino group at the para position of the benzene ring (vs. dimethyl substitution in the target compound). Thiadiazole heterocycle (less aromatic than benzothiazole).
- Biological Activity: Sulfonamide-thiadiazole hybrids are historically associated with antimicrobial activity, possibly through folate biosynthesis inhibition .
4-Amino-N-(2,3-dihydro-2,5-dimethyl-3-isoxazolyl)benzenesulfonamide:
- Structure: Contains a dihydroisoxazole ring.
- Key Features: Isoxazole (oxygen-containing heterocycle) with reduced aromaticity compared to benzothiazole. Amino group enhances solubility but may reduce lipophilicity.
Comparative Analysis Table
Key Research Findings
Impact of Heterocycles: Benzothiazole vs. Sulfonamide vs. Acrylamide: Sulfonamides typically act as non-covalent inhibitors (e.g., binding to Zn²⁺ in carbonic anhydrase), while acrylamides may enable covalent inhibition, as seen in kinase-targeting drugs .
Substituent Effects: 2,5-Dimethyl vs. Amino Groups: The dimethyl groups in the target compound likely increase logP (lipophilicity), favoring blood-brain barrier penetration, whereas amino groups enhance solubility but reduce passive diffusion .
The target compound’s structural uniqueness suggests unexplored targets, warranting kinase panel screening.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antibacterial, and anticonvulsant properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a dimethyl-substituted benzene ring and a benzo[d]thiazole moiety. The structural formula can be represented as follows:
This structure is significant as the presence of the thiazole and sulfonamide groups often correlates with enhanced biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound.
Case Study: Anticancer Mechanisms
- A study demonstrated that compounds with thiazole rings exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and the inhibition of cancer cell proliferation .
- In vitro assays showed that the compound effectively inhibited cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antibacterial Activity
The antibacterial properties of thiazole-containing compounds have been widely documented.
Research Findings:
- Compounds similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed comparable efficacy to standard antibiotics like norfloxacin .
- A structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the aromatic rings enhance antibacterial activity, suggesting that modifications in the molecular structure can lead to improved efficacy .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties.
Clinical Insights:
- In animal models, compounds featuring similar structural motifs were found to exhibit anticonvulsant effects in pentylenetetrazol (PTZ) induced seizures. The median effective dose (ED50) values indicated that these compounds could offer protection comparable to established anticonvulsants .
- The SAR studies suggest that modifications at specific positions on the thiazole ring can significantly influence anticonvulsant activity, highlighting the importance of molecular design in drug development .
Summary of Biological Activities
| Activity | Mechanism | Efficacy |
|---|---|---|
| Anticancer | Induction of apoptosis; inhibition of proliferation | IC50 values in low micromolar range |
| Antibacterial | Disruption of bacterial cell wall synthesis | Comparable efficacy to standard antibiotics |
| Anticonvulsant | Modulation of neurotransmitter systems | ED50 values similar to established drugs |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing intermediates (e.g., benzo[d]thiazol-2-amine derivatives) with substituted benzenesulfonyl chlorides in polar aprotic solvents like ethanol or DMF. For example, describes analogous syntheses using ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization strategies include:
- Catalyst Selection : Acidic conditions (e.g., glacial acetic acid) enhance reaction rates .
- Purification : Column chromatography or recrystallization from methanol/ethanol ensures purity (>95% by TLC) .
- Yield Improvement : Extended reflux times (4–6 hours) and stoichiometric control (1:1 molar ratio of reactants) are critical .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.15–8.69 ppm for aromatic protons, δ 4.33–4.46 ppm for methyl groups) confirms substituent positions .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 395.12) .
- Melting Point Analysis : Sharp, reproducible melting points (e.g., 176–185°C) indicate purity .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme Inhibition : Fluorescence-based assays (e.g., anthrax lethal factor inhibition, IC₅₀ determination) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range) .
- Selectivity Profiling : Cross-testing against non-target enzymes (e.g., CDK7) to rule off-target effects .
Advanced Research Questions
Q. How do structural modifications to the benzo[d]thiazole or sulfonamide moieties affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Benzo[d]thiazole Substituents : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-position enhance enzyme binding affinity (e.g., 10-fold increase in inhibitory activity for anthrax lethal factor) .
- Sulfonamide Optimization : Bulky alkyl groups (e.g., 2,5-dimethyl) improve metabolic stability but may reduce solubility .
- Hybrid Derivatives : Combining with pyridine or triazole rings (e.g., compound 56 in ) broadens activity spectra .
Q. What molecular properties of this compound influence its oral bioavailability, and how can they be optimized?
- Rotatable Bonds : ≤10 (current count: 7) ensures flexibility without compromising membrane permeation .
- Polar Surface Area (PSA) : Target ≤140 Ų (current PSA: ~90 Ų) to enhance intestinal absorption .
- Hydrogen Bond Donors/Acceptors : ≤12 total (current: 4 donors, 6 acceptors) minimizes efflux pump interactions .
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural Analog Confusion : Confirm compound identity via LC-MS and NMR when referencing patents (e.g., distinguish from similar CDK7 inhibitors in ) .
- Cell Line Differences : Use isogenic cell panels to control for genetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
